Nitrobenzene-15N

Description

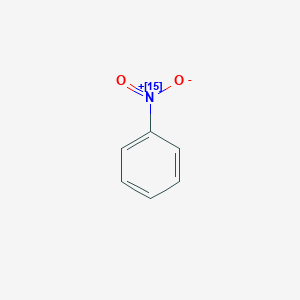

Structure

3D Structure

Properties

IUPAC Name |

[oxido(oxo)(15N)(15N)azaniumyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNUZADURLCDLV-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[15N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480611 | |

| Record name | Nitrobenzene-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3681-79-6 | |

| Record name | Nitrobenzene-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3681-79-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for Nitrobenzene 15n

Methodologies for Isotopic Nitrogen-15 (B135050) Enrichment in Aromatic Systems

The introduction of a ¹⁵N atom into an aromatic system can be achieved through various synthetic strategies. These methods can be broadly categorized into de novo synthesis, where the aromatic ring is constructed from ¹⁵N-enriched precursors, and isotopic exchange or skeletal editing techniques, which modify an existing aromatic structure.

De Novo Synthesis Approaches Utilizing ¹⁵N-Enriched Precursors

De novo synthesis offers a direct and often unambiguous route to ¹⁵N-labeled aromatic compounds. This bottom-up approach involves the construction of the aromatic ring from simple, acyclic precursors that already contain the ¹⁵N isotope. A common strategy involves using readily available and relatively inexpensive ¹⁵N sources like ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃) or its salts, such as ¹⁵NH₄Cl. nih.gov

A notable example in biosynthetic studies is the de novo synthesis of ¹⁵N-labeled benzosceptrin C and nagelamide H from 7-¹⁵N-oroidin, demonstrating the power of using labeled precursors to trace the origins of complex natural products. nih.gov

Isotopic Exchange and Skeletal Editing Techniques for Targeted ¹⁵N Incorporation

In contrast to building the molecule from scratch, isotopic exchange and skeletal editing techniques introduce the ¹⁵N isotope into a pre-existing aromatic ring. These methods are particularly valuable for the late-stage labeling of complex molecules, avoiding the need for a complete re-synthesis. acs.org

A significant advancement in this area is the development of methods for the direct ¹⁴N to ¹⁵N isotopic exchange in nitrogen heteroaromatics. nih.govresearchgate.netnih.govfigshare.comchemrxiv.org One such method involves the activation of a nitrogen atom in a heteroaromatic substrate by triflylation, followed by a ring-opening/ring-closure sequence mediated by a ¹⁵N-labeled reagent like ¹⁵N-aspartate. nih.govresearchgate.netnih.govfigshare.comchemrxiv.org This process, known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, allows for the direct replacement of a ¹⁴N atom with a ¹⁵N atom under mild conditions and often in high chemical and isotopic yields. nih.govchemrxiv.org

Another approach involves the Zincke reaction, where a pyridinium (B92312) salt (Zincke salt) is formed and subsequently reacts with a ¹⁵N-labeled amine source, such as ¹⁵NH₄Cl, to yield the ¹⁵N-labeled pyridine (B92270). nih.govresearchgate.net This method has been optimized for medium-scale synthesis and has proven versatile for labeling various pyridine-based compounds. nih.gov

Skeletal editing, a more transformative approach, can alter the fundamental structure of the aromatic core. For example, methods have been developed for a C → N atom transmutation, converting a benzene (B151609) ring into a pyridine ring, which could conceptually be adapted for isotopic labeling. chemrxiv.org

Direct Synthesis of Nitrobenzene-¹⁵N: Specific Approaches and Considerations

The most direct route to Nitrobenzene-¹⁵N involves the nitration of benzene using a ¹⁵N-labeled nitrating agent. This approach is conceptually straightforward and can be highly efficient.

Nitration Reactions Employing ¹⁵N-Labeled Nitrating Agents

The classic method for synthesizing nitrobenzene (B124822) is the electrophilic aromatic substitution of benzene using a mixture of nitric acid and sulfuric acid. nih.govchemcess.com To produce Nitrobenzene-¹⁵N, a ¹⁵N-labeled nitric acid (H¹⁵NO₃) is used as the source of the isotopic label. osti.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (¹⁵NO₂⁺), which then attacks the benzene ring. chemcess.com

A high-yield method involves the use of labeled H¹⁵NO₃ to generate acetyl nitrate (B79036) in situ, which then reacts with an excess of benzene to produce Nitrobenzene-¹⁵N. osti.gov This method is advantageous as H¹⁵NO₃ is often the most cost-effective source of the nitrogen label. osti.gov The reaction of anisole (B1667542) with an activated [¹⁵N]-nitrating reagent to produce [¹⁵N₂]-2,4-dinitroanisole further illustrates the utility of this approach for introducing ¹⁵N into aromatic systems. google.com

The conditions for nitration can be controlled to direct the substitution pattern. For example, in the synthesis of labeled chlorodinitrobenzene, nitration of chlorobenzene (B131634) is conducted first at a lower temperature and then raised to a higher temperature to achieve dinitration with high regioselectivity. dtic.mil

| ¹⁵N-Labeled Nitrating Agent | Typical Reaction Conditions | Key Considerations |

|---|---|---|

| H¹⁵NO₃ / H₂SO₄ | Mixed acid conditions, often at controlled temperatures. | Generation of the electrophile ¹⁵NO₂⁺ is crucial. chemcess.com |

| Acetyl nitrate (from H¹⁵NO₃) | Reaction with excess benzene. osti.gov | Considered a high-yield method. osti.gov |

| Na¹⁵NO₃ / H₂SO₄ | Used for nitrating various substrates, including tetrazine derivatives. rsc.org | The formation of ¹⁵NO₂⁺ can be monitored by ¹⁵N NMR. rsc.org |

Catalytic Approaches for ¹⁵N-Nitrobenzene Synthesis

While direct nitration is the predominant method, catalytic approaches for nitrobenzene synthesis exist, although their application specifically for ¹⁵N-labeling is less commonly documented in publicly available research. Industrial synthesis of nitrobenzene often involves catalytic processes, for instance, using a microreactor and a stirred tank reactor in combination for continuous operation. google.com

The hydrogenation of nitrobenzene to aniline (B41778) is a widely studied catalytic reaction, with catalysts like palladium on carbon (Pd/C) and Raney nickel being common. google.comgla.ac.uk While this is a reduction process, the extensive research into the catalytic behavior and reaction mechanisms in nitrobenzene chemistry could inform the development of novel catalytic methods for its synthesis. For example, understanding the adsorption of nitrobenzene on catalyst surfaces, as studied in hydrogenation reactions, is crucial for designing any potential catalytic nitration system. nih.gov

Indirect Synthesis of Nitrobenzene-¹⁵N via ¹⁵N-Labeled Precursors and Subsequent Derivatization

An alternative to direct nitration is the synthesis of Nitrobenzene-¹⁵N from a precursor that already contains the ¹⁵N label. This multi-step approach can be advantageous if the labeled precursor is more readily available or if this route offers better control over the final product.

A prime example of this strategy is the synthesis starting from ¹⁵N-aniline. nih.gov Aniline-¹⁵N can be prepared through various methods, including the reduction of Nitrobenzene-¹⁵N itself or via a nitrogen replacement process that incorporates the ¹⁵N atom from a source like glycine-¹⁵N into anilines. researchgate.netrsc.org Once ¹⁵N-aniline is obtained, it can be oxidized to form Nitrobenzene-¹⁵N. One method for this oxidation involves using an oxidizing agent like 3-chloroperbenzoic acid, which converts ¹⁵N-aniline to ¹⁵N-nitrosobenzene, a known intermediate in nitrobenzene chemistry. researchgate.net Further oxidation would yield the desired Nitrobenzene-¹⁵N.

Advanced Synthetic Methodologies for Site-Specific ¹⁵N-Labeling in Complex Molecules

The utility of Nitrobenzene-¹⁵N extends beyond its direct use, positioning it as a fundamental building block in advanced synthetic strategies for introducing nitrogen-15 isotopes into specific locations within complex molecules. The primary approach involves the chemical modification of the ¹⁵N-labeled nitro group into other nitrogen-containing functionalities, which are then incorporated into larger molecular frameworks. This methodology is critical for producing isotopically labeled standards and probes for various analytical and biomedical applications.

A cornerstone of these advanced methodologies is the reduction of Nitrobenzene-¹⁵N to Aniline-¹⁵N. This conversion is a well-established and pivotal step, as aniline and its derivatives are versatile intermediates in organic synthesis. The reduction can be achieved through various chemical methods or via enzymatic pathways. researchgate.netgatech.edu For instance, enzymatic reduction has been demonstrated on a significant scale, providing an effective route to the labeled aniline intermediate. gatech.edu

Once Aniline-¹⁵N is obtained, it serves as a precursor for a range of more complex, site-specifically labeled molecules. A significant application is in the synthesis of labeled amino acids for proteomics and structural biology. Isotopically enriched anthranilic acid analogs, which are precursors for labeling the amino acid tryptophan, can be synthesized from nitrobenzene and aniline starting materials. researchgate.net By using Aniline-¹⁵N derived from Nitrobenzene-¹⁵N, the ¹⁵N isotope can be specifically placed within the indole (B1671886) ring of tryptophan, which is invaluable for NMR-based structural and functional studies of proteins. researchgate.net

Furthermore, Nitrobenzene-¹⁵N is a viable starting material for creating complex ¹⁵N-labeled heterocyclic compounds. Substituted nitrobenzenes are known to be used in the synthesis of a diverse collection of bioactive indoles. researchgate.net Similarly, phenothiazines, a class of compounds with important pharmacological properties, can be synthesized using nitrobenzene as a precursor. mit.edu Employing Nitrobenzene-¹⁵N in these synthetic routes allows for the creation of ¹⁵N-labeled phenothiazine (B1677639) derivatives, which can be used to study their mechanisms of action and metabolic pathways. mit.eduresearchgate.net The ¹⁵N substitution can influence the electronic properties of the molecule, for example, by decreasing the ionization potential of phenothiazine, making it easier to form the corresponding radical cation. researchgate.net

The strategic conversion of Nitrobenzene-¹⁵N into these more complex structures highlights its importance as a foundational reagent for site-specific isotopic labeling. The ability to trace the fate of the ¹⁵N atom from a simple precursor into a complex biological or pharmaceutical molecule is essential for detailed mechanistic studies.

Table 1: Synthetic Pathways from Nitrobenzene-¹⁵N to Complex Labeled Molecules

| Precursor | Key Reaction | Intermediate | Resulting Complex Molecule | Application Area | Source(s) |

| Nitrobenzene-¹⁵N | Reduction | Aniline-¹⁵N | ¹⁵N-labeled Anthranilic Acid | Precursor for Tryptophan-¹⁵N synthesis | researchgate.netresearchgate.net |

| Nitrobenzene-¹⁵N | Reduction | Aniline-¹⁵N | ¹⁵N-labeled Tryptophan | Protein NMR, structural biology | researchgate.net |

| Nitrobenzene-¹⁵N | Multi-step synthesis | ¹⁵N-labeled intermediates | ¹⁵N-labeled Phenothiazines | Pharmaceutical research, mechanistic studies | mit.eduresearchgate.net |

| Nitrobenzene-¹⁵N | Reduction, Oxidation | Nitrosobenzene-¹⁵N | Nitrosobenzene-¹⁵N | Intermediate for further synthesis | researchgate.net |

Spectroscopic Characterization of Nitrobenzene 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy of Nitrogen-15 (B135050)

Nitrogen-15 NMR spectroscopy is a powerful technique for probing the local environment of nitrogen atoms within a molecule. wikipedia.org Despite its low natural abundance (0.36%), the use of 15N-labeled compounds like Nitrobenzene-15N significantly enhances signal sensitivity, making detailed structural and dynamic studies feasible. wikipedia.org

15N NMR Chemical Shifts and Spin-Spin Coupling Constants in this compound and its Derivatives

The 15N NMR chemical shift of this compound is highly sensitive to the electronic environment of the nitro group. In a study of para- and meta-substituted nitrobenzenes, the 15N chemical shifts were found to exhibit a "reverse" trend, where electron-withdrawing substituents cause an upfield shift. researchgate.net This phenomenon is attributed to a π-polarization mechanism, where the substituent's dipole polarizes the N=O bonds. researchgate.net

The principal components of the 15N chemical shift tensor for nitrobenzene (B124822) have been determined through solid-state NMR experiments. nih.gov While the individual tensor components show significant variation with para-substitution, these changes tend to cancel each other out, resulting in a surprisingly small range of isotropic chemical shifts (only 3 ppm) for these derivatives. nih.gov

Long-range spin-spin coupling constants between the 15N nucleus and ring protons in nitrobenzene have also been computed using molecular orbital theory. cdnsciencepub.com These calculations provide further insight into the electronic structure and conformation of the molecule.

Table 1: Experimental and Calculated 15N NMR Data for Nitrobenzene and its Derivatives

| Compound | Solvent | 15N Chemical Shift (ppm, relative to CH3NO2) | Reference |

| Nitrobenzene | DMSO | -9.7 | spectrabase.comspectrabase.com |

| 4-Nitroaniline | - | - | nih.gov |

| 4-Nitrotoluene | - | - | nih.gov |

| 4-Nitroanisole | DMSO | -11.1 | spectrabase.comspectrabase.com |

| 4-Nitroacetophenone | - | - | nih.gov |

| Nitromesitylene | - | - | nih.gov |

| 2,4,6-Tri-tert-butylnitrobenzene | - | - | nih.gov |

Note: Specific chemical shift values for some derivatives were not provided in the searched literature but their inclusion in studies was noted.

Applications of 15N NMR in Structural Elucidation of Nitrogen-Containing Compounds

15N NMR spectroscopy is a versatile tool for the structural elucidation of a wide range of nitrogen-containing compounds. researchgate.net The distinct chemical shift ranges for different nitrogen functional groups, such as amines, amides, nitro, and nitroso groups, allow for the determination of the oxidation state and the local chemical environment of the nitrogen atom. magritek.com

In the context of nitroaromatic compounds, 15N NMR has been instrumental in studying the transformation products of 2,4,6-trinitrotoluene (B92697) (TNT) during photodegradation and bioremediation processes. nih.govcsic.essemanticscholar.org By analyzing the 15N NMR spectra of 15N-labeled TNT and its degradation products, researchers can identify the formation of various functional groups, including aromatic amines, phenylhydroxylamines, and azoxy compounds. nih.govsemanticscholar.org This information is crucial for understanding the environmental fate of such contaminants.

Furthermore, 15N NMR, often in combination with 13C NMR, is used to study the structure and tautomerism of complex nitrogen heterocyclic compounds, such as nitrobenzotriazoles. nih.gov The analysis of 1H-15N and 13C-15N spin-spin coupling constants provides definitive structural assignments. nih.gov

Advanced 15N NMR Techniques for Enhanced Sensitivity and Resolution

To overcome the inherent low sensitivity of the 15N nucleus, a variety of advanced NMR techniques have been developed. These methods significantly enhance both the sensitivity and resolution of 15N NMR spectra, enabling more detailed and complex studies.

Two-dimensional (2D) inverse correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are highly sensitive methods for correlating the chemical shifts of 15N nuclei with directly attached protons. wikipedia.orgcolumbia.edu The HSQC experiment involves transferring magnetization from the highly abundant and sensitive protons to the 15N nucleus, and then back to the protons for detection, resulting in a significant signal enhancement. wikipedia.org Each peak in the resulting 2D spectrum corresponds to a specific N-H bond in the molecule. wikipedia.org

The HSQC-TOCSY (Total Correlation Spectroscopy) experiment is an extension of HSQC that further transfers magnetization from the amide proton to other protons within the same spin system. northwestern.edu This provides connectivity information through the entire coupled proton network, aiding in the assignment of complex spectra, particularly in biomolecules like proteins. northwestern.eduunivr.it

Solid-state 15N NMR spectroscopy is an invaluable technique for studying the structure and dynamics of nitrogen-containing compounds in the solid phase. researchgate.net By employing techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS), high-resolution spectra of solid samples can be obtained. csic.es

This methodology has been successfully applied to investigate the chemical shift tensors of nitrobenzene derivatives, providing insights into the electronic structure that are not accessible from solution-state NMR. nih.gov Solid-state 15N NMR has also been crucial in characterizing the transformation products of 15N-labeled TNT in soil and humic substances, helping to elucidate the mechanisms of its environmental degradation and binding to organic matter. nih.govcsic.es The technique allows for the identification of nitrogen functionalities in complex, insoluble materials. csic.es

Hyperpolarization techniques dramatically increase the polarization of 15N nuclei, leading to signal enhancements of several orders of magnitude. This allows for the real-time monitoring of chemical reactions and biological processes. nih.govacs.org One such method, Signal Amplification By Reversible Exchange (SABRE), has been used to hyperpolarize 15N-containing synthons, including nitrite (B80452) (NO2-). nih.govacs.orgwhiterose.ac.ukresearchgate.net

By tracking the signals of hyperpolarized 15N-labeled reactants, intermediates, and products, the kinetics and mechanisms of rapid reactions can be studied in situ. whiterose.ac.ukresearchgate.net For example, the diazotization of aniline (B41778) with hyperpolarized 15NO2- has been monitored in real-time. whiterose.ac.uk This technology holds significant promise for applications in mechanistic studies, catalyst screening, and the development of novel molecular imaging agents for magnetic resonance imaging (MRI). nih.govacs.orgrsc.org

Theoretical Prediction and Experimental Validation of 15N NMR Parameters

The 15N nucleus is a sensitive probe of the local electronic environment. Theoretical calculations, particularly those employing density functional theory (DFT), have become instrumental in predicting 15N NMR chemical shifts and validating experimental observations.

Studies have shown that for nitrobenzene derivatives, there is a surprisingly small range of isotropic nitrogen chemical shifts. nih.gov While the principal components of the 15N chemical shift (CS) tensor can vary significantly with para-substitution, these variations often nearly cancel each other out, resulting in isotropic shifts that fall within a narrow range. nih.gov

The orientation of the CS tensor has been determined through these calculations, with δ11 bisecting the O-N-O angle, δ33 perpendicular to the NO2 plane, and δ22 in the NO2 plane and perpendicular to δ11. nih.gov This orientation is analogous to the carbon CS tensor in the isoelectronic benzoate (B1203000) anion. nih.gov

A combination of theoretical and experimental approaches has revealed insights into protonation effects on 15N NMR shifts. The upfield (shielding) effect observed upon protonation of an sp2-hybridized nitrogen is attributed to changes in the contribution of the nitrogen lone pair, leading to a significant shielding of about 100 ppm. nih.gov

Table 1: Comparison of Theoretical and Experimental 15N NMR Data

| Parameter | Theoretical Method | Finding | Experimental Validation |

|---|---|---|---|

| 15N Chemical Shift Tensor | B3LYP/6-311G | Predicts trends in δ11, δ22, and δ33 with para-substituents that largely cancel, explaining the small range of isotropic shifts. nih.gov | Good agreement with solid-state NMR measurements of the principal components of the 15N CS tensors. nih.gov |

| Protonation Shifts | GIAO-DFT | Predicts significant upfield shift upon protonation of sp2 nitrogen due to lone pair contribution changes. nih.gov | Experimental studies confirm the upfield protonation effect. nih.gov |

| Absolute Shielding Constants | GIAO-B3LYP/6-311++G** | Calculated 15N NMR chemical shifts show good agreement with experimental values for various nitrogen-containing heterocycles. rsc.org | Routine 1H/15N gHMBC experiments at natural abundance support the calculated shifts. rsc.org |

Infrared (IR) Spectroscopy and Vibrational Analysis of this compound

Vibrational spectroscopy, particularly when combined with isotopic substitution, offers a detailed picture of molecular structure and bonding. The substitution of 14N with 15N in the nitro group of nitrobenzene causes predictable shifts in the vibrational frequencies, which can be precisely measured and compared with theoretical calculations.

The IR spectra of gaseous nitrobenzene and its 15N isotopomer have been recorded and analyzed. researchgate.netresearchgate.net In the gas phase, distinct vibrational bands corresponding to the symmetric and asymmetric stretching modes of the NO2 group are observed. Upon 15N substitution, these bands exhibit a noticeable red-shift (a shift to lower frequency).

Solution-phase studies, often conducted in solvents like carbon tetrachloride, also show these characteristic shifts. acs.org The magnitude of the isotopic shift is a key piece of data used to confirm the assignment of the nitro group vibrations. For example, the asymmetric and symmetric NO2 stretching vibrations are significantly affected by the increased mass of the nitrogen atom. researchgate.net

Recent studies using time-resolved infrared (TRIR) spectroscopy on nitrobenzene in various solvents, including water, methanol, and acetonitrile, have provided insights into the dynamics of the excited states and the influence of the solvent on the vibrational modes. acs.orgucl.ac.uk

Ab initio quantum chemical calculations have proven to be a powerful tool for understanding the vibrational spectra of nitrobenzene and its isotopomers. uni-plovdiv.bg Methods such as MP2 and DFT (B3LYP) with appropriate basis sets (e.g., aug-cc-pVTZ) can be used to calculate the vibrational frequencies and intensities. researchgate.netresearchgate.net

These calculations can accurately reproduce the isotopic shifts observed experimentally upon 15N substitution. researchgate.net By comparing the calculated spectra with experimental data, researchers can develop and refine force fields, which are mathematical models that describe the forces between atoms in a molecule. A reliable force field is crucial for accurately assigning all fundamental vibrational modes. researchgate.netresearchgate.net

For instance, a detailed analysis of the vibrational spectra of nitrobenzene and its 15N and 13C6 isotopomers, aided by B3LYP/6-311+G** calculations, has allowed for the confident assignment of fundamental vibrational modes without the need for empirical scaling of the force constants. researchgate.net This demonstrates the high level of accuracy achievable with modern computational methods.

Table 2: Key IR Vibrational Frequencies for Nitrobenzene and Nitrobenzene-15N

| Vibrational Mode | Nitrobenzene (cm-1) | Nitrobenzene-15N (cm-1) | Isotopic Shift (cm-1) |

|---|---|---|---|

| Asymmetric NO2 Stretch | ~1525 | ~1495 | ~30 |

| Symmetric NO2 Stretch | ~1345 | ~1315 | ~30 |

| ONO Bending | ~850 acs.org | Not specified | Not specified |

Note: The exact frequencies can vary slightly depending on the phase (gas, liquid, solid) and the solvent used.

Mass Spectrometry (MS) Applications for 15N-Labeled Compounds

Mass spectrometry is a fundamental technique for determining the mass-to-charge ratio of ions, making it inherently suited for distinguishing between isotopes. The use of 15N-labeled compounds like this compound is central to various MS-based analytical methods.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry that measures the relative abundance of isotopes in a given sample with very high precision. measurlabs.commeasurlabs.com This technique is the gold standard for quantifying the 15N content in a sample. measurlabs.com

In a typical IRMS setup for nitrogen analysis, the sample is first combusted to convert all nitrogen into N2 gas. mpg.de This gas is then introduced into the mass spectrometer, where the ion currents corresponding to the different isotopic masses of N2 (e.g., 14N14N, 14N15N, 15N15N) are measured. From these measurements, the precise 15N/14N ratio can be determined. acs.org The results are often expressed in delta (δ) notation in parts per thousand (‰) relative to a standard. measurlabs.commeasurlabs.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds.

Methods have been developed for the analysis of 15N-labeled compounds, including derivatives of nitrobenzene. mdpi.com For instance, in studies of nitrate (B79036) metabolism, [15N]-nitrate can be derivatized to form [15N]-nitrobenzene. mdpi.comresearchgate.net The resulting nitrobenzene is then analyzed by GC-MS. The mass spectrometer can be set to selectively monitor the ions corresponding to both the unlabeled ([14N]-nitrobenzene) and the labeled ([15N]-nitrobenzene) species. mdpi.com This allows for the precise determination of the 15N/14N ratio in the original nitrate sample. mdpi.com

The choice of ionization method can be critical. While electron ionization (EI) is common, negative chemical ionization (NCI) has been shown to provide higher sensitivity for the analysis of nitroglycerin metabolites and related nitrate/nitrite derivatives. shimadzu.com

Table 3: Mass Spectrometry Techniques for 15N Analysis

| Technique | Principle | Application for 15N-Nitrobenzene | Key Findings |

|---|---|---|---|

| Isotope Ratio Mass Spectrometry (IRMS) | High-precision measurement of isotope ratios in bulk samples after combustion to N2 gas. mpg.de | Quantification of the overall 15N enrichment in a sample of Nitrobenzene-15N. | Provides highly accurate and precise δ15N values. measurlabs.commeasurlabs.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. nih.gov | Analysis of 15N-nitrobenzene formed from derivatization of 15N-nitrate for isotope tracing studies. mdpi.comresearchgate.net | Allows for the determination of 15N/14N ratios in specific compounds within a complex mixture. mdpi.com |

Mass Spectrometric Detection in Biosynthetic Pathway Elucidation Utilizing ¹⁵N Enrichment

The use of stable isotope labeling, particularly with ¹⁵N, is a powerful technique for elucidating the biosynthetic pathways of nitrogen-containing natural products. frontiersin.org By introducing a precursor molecule enriched with the heavy isotope of nitrogen (¹⁵N), researchers can trace the path of the nitrogen atom into the final metabolite. Mass spectrometry (MS) is the primary analytical tool for this purpose, as it can readily distinguish between the unlabeled (¹⁴N) and labeled (¹⁵N) molecules based on their mass-to-charge (m/z) ratio. frontiersin.orgalfa-chemistry.com This approach provides definitive evidence for the incorporation of a precursor and helps to unravel complex biochemical transformations. alfa-chemistry.comsci-hub.se

The fundamental principle behind this method lies in the mass difference between the two stable isotopes of nitrogen. The ¹⁴N isotope has a natural abundance of approximately 99.63%, while ¹⁵N has an abundance of only about 0.37%. frontiersin.org When a ¹⁵N-labeled precursor, such as Nitrobenzene-¹⁵N, is supplied to a biological system, any metabolites that incorporate this precursor will exhibit a mass increase of one Dalton for each ¹⁵N atom incorporated. frontiersin.org This mass shift is easily detectable in the mass spectrum, providing a clear signature of the biosynthetic linkage.

Research Findings from Analogous ¹⁵N-Labeling Studies

While direct studies detailing the use of Nitrobenzene-¹⁵N as a precursor for a specific biosynthetic pathway are not extensively documented in publicly available literature, the principles of ¹⁵N-labeling and mass spectrometric detection are well-established. Numerous studies on other nitro-containing and nitrogenous compounds demonstrate the utility of this approach. These findings serve as a strong model for how Nitrobenzene-¹⁵N could be used in such investigations.

For instance, in the elucidation of the biosynthetic pathway of chalkophomycin, a metabolite containing a diazeniumdiolate functional group, researchers utilized various ¹⁵N-labeled precursors. nih.govacs.org When Streptomyces sp. Root63 was cultured with ¹⁵N₄,¹³C₆-L-arginine, mass spectrometric analysis of chalkophomycin showed a significant incorporation of the isotopic label. nih.govacs.org Tandem mass spectrometry (MS/MS) experiments were particularly insightful, revealing a fragment ion loss corresponding to ¹⁵NO, which localized the arginine-derived nitrogen to the diazeniumdiolate moiety. nih.govacs.org

Similarly, the biosynthesis of L-alanosine, which also contains a nitrogen-nitrogen bond, was investigated using ¹⁵N-labeled aspartic acid and glutamic acid. sci-hub.se Liquid chromatography-mass spectrometry (LC-MS) analysis of the culture extracts of Streptomyces alanosinicus fed with ¹⁵N-aspartic acid showed an increase in the signal intensity of the M+1 ion (m/z 151.0) for L-alanosine, confirming the incorporation of one nitrogen atom from aspartate. sci-hub.se

In another example, the study of nitrophenol biosynthesis by Salegentibacter sp. involved the use of ¹⁵N-labeled nitrate. dtic.mil The resulting nitrophenolic compounds were analyzed by LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry), which detected both the unlabeled (¹⁴N) and labeled (¹⁵N) forms. The relative abundance of the ¹⁵N-labeled compounds provided quantitative insights into the efficiency of the nitration process. dtic.mil

These examples highlight a common methodology:

Feeding: A ¹⁵N-labeled precursor is introduced into the culture medium of the producing organism.

Extraction: After a suitable incubation period, the metabolites are extracted from the culture.

Analysis: The extract is analyzed by mass spectrometry, typically LC-MS or LC-HRMS, to compare the mass spectra of metabolites from labeled and unlabeled cultures.

Interpretation: An increase in the m/z ratio corresponding to the number of incorporated ¹⁵N atoms confirms the precursor-product relationship.

Hypothetical Mass Spectrometric Data for a Nitrobenzene-¹⁵N Feeding Experiment

To illustrate how mass spectrometry would be used to confirm the incorporation of Nitrobenzene-¹⁵N into a hypothetical downstream product, consider the theoretical biotransformation of Nitrobenzene-¹⁵N into 2-Aminophenol-¹⁵N.

Interactive Data Table 1: Theoretical Mass Spectral Peaks for Nitrobenzene-¹⁵N Incorporation

| Compound | Unlabeled (¹⁴N) m/z [M+H]⁺ | Labeled (¹⁵N) m/z [M+H]⁺ | Mass Shift (Da) |

| Nitrobenzene | 124.0393 | 125.0364 | +1 |

| 2-Aminophenol | 110.0600 | 111.0571 | +1 |

In this hypothetical experiment, the mass spectrum of the biological sample fed with Nitrobenzene-¹⁵N would be scrutinized for a peak at m/z 111.0571. The presence of this peak, alongside a decrease in the intensity of the peak at m/z 110.0600, would provide strong evidence that Nitrobenzene is a direct precursor to 2-Aminophenol in this organism. The high resolution of modern mass spectrometers allows for the differentiation of the ¹⁵N-labeled compound from other potential isobaric interferences.

Further confirmation can be obtained through tandem mass spectrometry (MS/MS). Fragmentation of the parent ion (precursor ion) provides structural information. In the case of 2-Aminophenol-¹⁵N, the fragmentation pattern would be expected to be very similar to that of the unlabeled compound, but with specific fragment ions showing a +1 mass shift if they retain the ¹⁵N atom.

Interactive Data Table 2: Expected MS/MS Fragmentation Data for 2-Aminophenol-¹⁵N

| Precursor Ion (m/z) | Unlabeled Fragment Ions (m/z) | Labeled Fragment Ions (m/z) | Interpretation |

| 110.0600 | 93.0598, 82.0417, 65.0386 | - | Fragmentation of unlabeled 2-Aminophenol |

| 111.0571 | - | 94.0569, 83.0388, 66.0357 | Fragmentation of ¹⁵N-labeled 2-Aminophenol |

The systematic shift in the mass of the fragment ions containing the nitrogen atom provides unequivocal evidence of the location of the isotopic label within the molecule, thereby solidifying the understanding of the biosynthetic transformation. The use of ¹⁵N enrichment, coupled with the precision of modern mass spectrometry, remains a cornerstone in the elucidation of biosynthetic pathways for nitrogenous compounds. frontiersin.orgacs.org

Theoretical Chemistry and Computational Studies of Nitrobenzene 15n

Quantum Chemical Investigations of Electronic Structure and Excited States

The electronic structure of nitrobenzene (B124822), including its 15N isotopologue, has been a subject of extensive quantum chemical investigation to understand its photophysics and photochemistry. nih.gov High-level ab initio methods are necessary for a reliable theoretical description due to the strongly correlated nature of the system. rsc.org Methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) have been employed to study its ground and excited states. nih.gov

For these calculations, an active space comprising 20 electrons in 17 orbitals is often selected, which is crucial for accurately describing the dissociation of nitrobenzene into a phenyl radical and nitrogen dioxide, as well as its singlet and triplet excitations. nih.gov Theoretical studies have identified several low-lying singlet and triplet excited states. The gas-phase absorption spectrum of nitrobenzene features weak bands around 345 nm and 280 nm, and strong bands at 240 nm and 193 nm. nih.govacs.org The weakest, longest-wavelength absorption at ~345 nm is assigned to the S₀ → S₁ (n_A_π) transition, which is primarily localized on the nitro group. acs.orgucl.ac.uknih.gov This transition is formally forbidden under C₂ᵥ symmetry but becomes weakly allowed due to symmetry breaking from the rotation of the nitro group. acs.orgnih.gov The absorption at ~280 nm is attributed to the S₂ (n_B_π) and S₃ (L_b_ππ*) states. acs.org

Calculations at the MS-CASPT2//CASSCF level show five singlet valence states within the 4.0–6.0 eV energy range. nih.gov Time-Dependent Density Functional Theory (TD-DFT) has also been widely used to calculate the electronic excitation energies and potential energy surfaces of nitrobenzene's excited states. nih.govresearchgate.net These studies provide insights into the character of the excited states, which is fundamental for understanding the subsequent dynamic processes. nih.gov

Table 1: Calculated Vertical Excitation Energies (VEEs) for Low-Lying States of Nitrobenzene

| State | Character | VEE (eV) - CASPT2(14,11) nih.gov | VEE (eV) - Other Theoretical nih.govacs.org | Experimental VEE (eV) acs.org |

|---|---|---|---|---|

| S₁ | ¹(n_A_π*) | 3.86 | 3.9 - 4.1 | ~3.6 (345 nm) |

| S₂ | ¹(n_B_π*) | 4.61 | 4.4 - 4.6 | ~4.4 (280 nm) |

| S₃ | ¹(L_b_ππ*) | 4.90 | 4.8 - 5.0 | ~4.4 (280 nm) |

| S₄ | ¹(L_a_ππ*) | 5.41 | 5.1 - 5.4 | ~5.2 (240 nm) |

| T₁ | ³(ππ*) | 3.01 | 2.7 - 3.1 | - |

| T₂ | ³(nπ*) | 3.84 | 3.8 - 4.0 | - |

Computational Modeling of Vibrational Spectra and Molecular Geometry

Computational modeling has been instrumental in assigning and understanding the vibrational spectra of nitrobenzene and its isotopologues, including Nitrobenzene-15N. researchgate.net Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with basis sets like 6-311+G**, have proven effective in reproducing experimental infrared (IR) and Raman spectra without the need for empirical scaling of force constants. researchgate.netslideshare.net The isotopic shifts observed in the vibrational frequencies upon ¹⁵N substitution are well-modeled by these calculations, providing confidence in the vibrational assignments. researchgate.net

Studies have focused on the IR spectra of gaseous nitrobenzene and its ¹⁵N isotopomer, analyzing the results with force fields calculated at the MP2(full)/aug-cc-pVTZ level. researchgate.net These analyses allow for a detailed description of the spectra and a refinement of the calculated force fields. researchgate.net The substitution of ¹⁴N with ¹⁵N primarily affects the vibrational modes involving the nitro group. For example, the symmetric NO₂ stretching vibration shows a noticeable shift to a lower frequency in this compound compared to the unlabeled compound. researchgate.netslideshare.net This isotopic effect helps in unequivocally assigning the modes associated with the nitro moiety.

The equilibrium molecular geometry of nitrobenzene has been determined through a combined analysis of gas-phase electron diffraction (GED), microwave spectroscopy (MW), and theoretical calculations. msu.ru These studies confirm a planar C₂ᵥ symmetry for the equilibrium structure. msu.ru Theoretical calculations at levels like B3LYP/cc-pVTZ and MP2/6-311++G(d,p) provide geometric parameters that are in good agreement with experimental data. msu.ru

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Nitrobenzene and this compound

| Vibrational Mode Assignment | Experimental (nb) researchgate.net | Calculated (nb) B3LYP/6-311+G** researchgate.net | Experimental (nb-15N) researchgate.net | Calculated (nb-15N) B3LYP/6-311+G** researchgate.net |

|---|---|---|---|---|

| NO₂ symmetric stretch | 1347 | 1346 | 1318 | 1317 |

| NO₂ asymmetric stretch | 1528 | 1527 | 1523 | 1520 |

| C-N stretch | 852 | 851 | 848 | 847 |

| NO₂ wag | 706 | 705 | 700 | 699 |

| NO₂ rock | 536 | 535 | 530 | 529 |

| NO₂ torsion | 55 | 54 | 55 | 54 |

Analysis of Non-Radiative Decay Pathways and Internal Rotation Dynamics

Theoretical studies have been crucial in elucidating the complex non-radiative decay mechanisms of photoexcited nitrobenzene. rsc.org After excitation to the S₁ state, the molecule undergoes ultrafast dynamics involving internal conversion (IC) and intersystem crossing (ISC). rsc.orgescholarship.org A complete mechanistic picture suggests that decay pathways involve three dominant internal coordinates of the nitro group: symmetric NO stretching, ONO bending, and out-of-plane bending/rotation. rsc.orgacs.org

Relaxation on the S₁ potential energy surface involves significant geometric distortions, specifically out-of-plane rotation and pyramidalization of the nitro group. nih.govresearchgate.net This leads the molecule to a nonadiabatic region characterized by the near-degeneracy of the S₁, S₀, and T₂ (triplet) electronic states. nih.govresearchgate.net High-level calculations suggest that ultrafast ISC to the triplet manifold, particularly to the T₂ state, is a major decay channel, competing with direct internal conversion to the ground state. rsc.orgnih.gov The spin-orbit coupling constants between the S₁/T₂ and S₀/T₂ states are calculated to be significant in this region, facilitating the ISC process. nih.gov Relaxation from the lowest triplet state (T₁) back to the ground state also occurs via ISC, primarily along the out-of-plane bending coordinate of the nitro group. rsc.org

The internal rotation of the nitro group around the C-N bond is another key dynamic feature. The barrier to internal rotation has been estimated both experimentally and theoretically. researchgate.netmsu.ru Joint analysis of GED and spectroscopic data, supported by ab initio calculations, estimates the barrier height to be around 4.1 ± 1.0 kcal/mol. msu.ru MP2 calculations show that the barrier height is sensitive to the basis set used, with values decreasing as the basis set is extended. researchgate.net This torsional motion is a large-amplitude motion that influences the molecule's structure and dynamics. msu.ru

Density Functional Theory (DFT) Studies of Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of reactions involving nitrobenzene, allowing for the characterization of reaction intermediates and transition states. rsc.orguio.no One of the most studied reactions is the reduction of nitrobenzene to aniline (B41778). DFT calculations on a Ni(111) catalyst surface have been used to compare the direct and indirect reaction pathways. rsc.org The direct pathway proceeds through a hydroxylamine (B1172632) intermediate, while the indirect pathway involves intermediates like azoxybenzene. rsc.org By calculating the reaction energies and activation barriers, these studies concluded that the direct reduction pathway is energetically more favorable. rsc.org

DFT has also been applied to understand intermolecular reductive C-N coupling reactions. For the coupling of nitroarenes and arylboronic acids catalyzed by a phosphine-based catalyst, DFT calculations at the M06-2X/6-311++G(d,p) level were used to map out the reaction mechanism. nih.gov The calculations predicted a two-stage deoxygenation sequence. The rate-determining step was identified as a (3+1) cheletropic addition between the nitroarene and the phosphine (B1218219) catalyst to form a spiro-bicyclic dioxazaphosphetane intermediate (Int-1). nih.gov A subsequent, kinetically invisible step involves the formation of a postulated oxazaphosphirane intermediate, which is critical for the C-N bond formation. nih.gov The calculations helped to elucidate how this intermediate is diverted from forming an arylnitrene, instead undergoing a ring-opening and rearrangement to yield the final product. nih.gov These computational studies provide an atomistic-level understanding that complements experimental, kinetic, and spectroscopic data. nih.gov

Table 3: Calculated Relative Free Energies (kcal/mol) for Intermediates and Transition States in Nitrobenzene Reactions (DFT)

| Reaction / Species | System | Method | Relative Free Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Reductive C-N Coupling | ||||

| Reactants (Nitrobenzene + Phosphetane) | In m-xylene | M06-2X/6-311++G(d,p) | 0.0 | nih.gov |

| Transition State (TS-1) | In m-xylene | M06-2X/6-311++G(d,p) | +21.6 | nih.gov |

| Intermediate (Int-1) | In m-xylene | M06-2X/6-311++G(d,p) | +14.6 | nih.gov |

| Intermediate (Int-2, Nitrosobenzene) | In m-xylene | M06-2X/6-311++G(d,p) | +1.0 | nih.gov |

| Reduction on Ni(111) | ||||

| Adsorbed Nitrobenzene | Ni(111) surface | DFT (Spin-polarized, dispersion corrected) | (Reference) | rsc.org |

| Hydroxylamine Intermediate | Ni(111) surface | DFT (Spin-polarized, dispersion corrected) | Favorable | rsc.org |

| Azoxybenzene Intermediate | Ni(111) surface | DFT (Spin-polarized, dispersion corrected) | Less Favorable | rsc.org |

Photochemical Reaction Dynamics and Pathways

The interaction of light with this compound initiates a cascade of complex and rapid events. The presence of the 15N isotope allows for precise tracking of the nitrogen atom's fate in these processes, providing invaluable insights that would be difficult to obtain otherwise.

Ultrafast Photochemical Processes in Aqueous and Non-Aqueous Media

Upon photoexcitation with near-ultraviolet light (λ ≥ 340 nm), nitrobenzene undergoes a series of ultrafast photochemical processes. researchgate.netucl.ac.uk In aqueous solutions, femtosecond transient absorption spectroscopy and time-resolved infrared spectroscopy have been employed to study these initial steps. researchgate.netucl.ac.uk Immediately following photoexcitation to the S1 state, transient absorption bands appear, which are attributed to excited-state absorptions. acs.orgnih.gov

A key finding in aqueous media is the significant role of the solvent in quenching internal excitation through vibrational energy transfer. researchgate.netucl.ac.ukacs.orgnih.gov This rapid quenching prevents the formation of photoproducts on timescales up to 500 nanoseconds, a stark contrast to the behavior observed in the gas phase. researchgate.netucl.ac.ukacs.orgnih.gov The investigation of these dynamics is crucial for understanding the atmospheric photochemistry of nitroaromatic compounds, which are components of brown carbon aerosols. researchgate.netucl.ac.uknih.gov

In non-aqueous solvents such as methanol, acetonitrile, and cyclohexane (B81311), the photochemical dynamics are also under investigation to understand the role of the surrounding molecules. researchgate.netucl.ac.uknih.gov For instance, in nonprotic solvents, the excited-state dynamics can be influenced by solvent viscosity and polarity. unige.ch The study of this compound in these different environments helps to dissect the specific interactions that govern its excited-state lifetime and decay pathways. researchgate.net

Solvent Effects on Excited State Dynamics and Internal Conversion Rates

The solvent environment plays a critical role in the excited-state dynamics and internal conversion rates of nitrobenzene. researchgate.netucl.ac.ukacs.orgnih.gov A significant observation is that hydrogen bonding between the nitro group of nitrobenzene and surrounding water molecules slows down the S1/S0 internal conversion process. researchgate.netucl.ac.ukacs.orgnih.gov This highlights the importance of specific solute-solvent interactions in dictating the photophysical pathways.

The polarity of the solvent also influences the electronic absorption spectra of nitrobenzene. ucl.ac.ukacs.orgnih.gov The S0–S4 absorption band, which has charge-transfer character, exhibits a shift to longer wavelengths as the solvent polarity increases. ucl.ac.ukacs.orgnih.gov For example, the maximum of the S4 band is at 253 nm in cyclohexane (a nonpolar solvent) and shifts to 267 nm in water (a polar solvent). ucl.ac.uk

The use of this compound in these studies, while not altering the fundamental solvent effects, provides a clear spectroscopic marker to confirm the identity of nitrogen-containing transient species. researchgate.net

Photodissociation Pathways and Intermediary Species Formation

In the gas phase, the photodissociation of nitrobenzene has been observed to proceed through several primary pathways at various photolysis wavelengths (between 220 and 320 nm). researchgate.netresearchgate.net These pathways include:

C₆H₅NO₂ → C₆H₅• + •NO₂

C₆H₅NO₂ → C₆H₅NO + O

C₆H₅NO₂ → C₆H₅O• + •NO or C₆H₅NO₂ → C₅H₅• + CO + •NO researchgate.netresearchgate.net

The relative yield of the pathways producing •NO₂ and •NO is strongly dependent on the photolysis wavelength. researchgate.netresearchgate.net For example, at 280 nm, the production of •NO₂ is about 50% greater than that of •NO. researchgate.netresearchgate.net The use of this compound in such experiments would allow for the unambiguous identification of the nitrogen-containing fragments, •¹⁵NO₂ and •¹⁵NO, through mass spectrometry, confirming their origin from the parent molecule.

While significant fragmentation is observed in the gas phase, studies in aqueous solution have not shown evidence of photoproduct formation on timescales up to 500 ns due to rapid quenching by the solvent. researchgate.netucl.ac.ukacs.org Megaelectronvolt ultrafast electron diffraction studies have also indicated that in the gas phase, ground state recovery occurs within 160 ± 60 fs, and no fragmentation is observed within the initial 5 picoseconds, suggesting that fragmentation reactions occur from the vibrationally 'hot' ground state on longer timescales. arxiv.org

Formation and Reactivity of Photogenerated Tautomers (e.g., aci-nitro forms)

The formation of aci-nitro tautomers is a known photochemical process for some ortho-substituted aromatic nitro compounds. researchgate.net This tautomerism involves an intramolecular hydrogen shift, leading to the formation of nitronic acids. researchgate.net While the photochemistry of 2-nitrotoluene (B74249) has been shown to involve a reversible tautomerization to its aci-nitro form, the direct observation of a photogenerated aci-nitro tautomer for nitrobenzene itself is less established. researchgate.net The general mechanism for the photorelease of protecting groups in o-nitrobenzyl compounds is suggested to proceed through an aci-nitro intermediate. researchgate.net Isotopic labeling with ¹⁵N in such systems would be instrumental in studying the electronic structure and subsequent reactions of any transient aci-nitro-¹⁵N intermediates.

Mechanistic Studies of Chemical Transformations

The inherent properties of the ¹⁵N nucleus make this compound an exceptional tool for mechanistic studies of chemical reactions, allowing researchers to trace the path of the nitrogen atom through complex molecular transformations.

Application of Isotopic Labeling for Tracing Reaction Pathways and Molecular Rearrangements

Isotopic labeling is a powerful technique for elucidating reaction pathways and molecular rearrangements. creative-proteomics.com The use of ¹⁵N-labeled compounds allows researchers to track the incorporation and movement of nitrogen atoms in products, providing deep insights into reaction kinetics and mechanisms. nih.gov

For example, in the study of the Bamberger rearrangement, where N-phenylhydroxylamine rearranges to 4-aminophenol, isotopic labeling could be used to confirm the fate of the nitrogen atom. spcmc.ac.in Similarly, ¹⁵N labeling has been crucial in understanding the mechanism of the rearrangement of N-nitroanilines. cdnsciencepub.com Studies on the rearrangement of 2,6-dichloro-N-nitroaniline and 2,6-dibromo-N-nitroaniline using ¹⁵N labeling have provided unequivocal evidence for the involvement of radical pairs in the rearrangement process. cdnsciencepub.com

In a different application, the reaction of [¹⁵N]-nitrate with benzene (B151609) to form [¹⁵N]-nitrobenzene, which is then analyzed by gas chromatography-mass spectrometry (GC-MS), is a method used for determining nitrate (B79036) concentrations in biological samples. mdpi.com This demonstrates how the synthesis of this compound is itself a key step in certain analytical methodologies.

The ability to synthesize this compound and other ¹⁵N-labeled nitroaromatics facilitates detailed studies of their metabolism in biological systems and helps to probe the mechanisms of electrophilic aromatic substitution reactions.

Data Tables

Table 1: Photodissociation Pathways of Nitrobenzene in the Gas Phase

| Pathway Number | Reactant | Products | Wavelength Range |

| 1 | C₆H₅NO₂ | C₆H₅• + •NO₂ | 220-320 nm |

| 2 | C₆H₅NO₂ | C₆H₅NO + O | 220-320 nm |

| 3 | C₆H₅NO₂ | C₆H₅O• + •NO or C₅H₅• + CO + •NO | 220-320 nm |

Data sourced from references researchgate.netresearchgate.net

Table 2: Influence of Solvent on the S₄ Absorption Band of Nitrobenzene

| Solvent | Polarity | Absorption Maximum (λₘₐₓ) |

| Cyclohexane | Nonpolar | 253 nm |

| Water | Polar | 267 nm |

Data sourced from reference ucl.ac.uk

Kinetic Isotope Effects in Reaction Rate Determinations

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.org This effect arises from the difference in zero-point vibrational energies between bonds involving the light and heavy isotopes; a bond to a heavier isotope is stronger and requires more energy to break. libretexts.org In the context of Nitrobenzene-¹⁵N, measuring the KIE (specifically the ¹⁵N-KIE) provides invaluable insight into the transition state of the rate-determining step of a reaction.

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step. libretexts.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage, but the hybridization or bonding environment of the atom changes during the rate-determining step. acs.org

Compound-specific isotope analysis (CSIA) is frequently used to track changes in the ¹³C/¹²C and ¹⁵N/¹⁴N ratios of nitrobenzene during degradation processes. These changes, expressed as enrichment factors (ε), are directly related to the KIE. Studies on the aerobic biodegradation of nitrobenzene have demonstrated how ¹⁵N isotope analysis can differentiate between two competing initial pathways:

Dioxygenation (Oxidative Pathway): In this pathway, catalyzed by nitrobenzene dioxygenase, both atoms of a dioxygen molecule are added to the aromatic ring. This mechanism exhibits a small secondary ¹⁵N apparent kinetic isotope effect (AKIE). For instance, in the degradation by Comamonas sp. strain JS765, the ¹⁵N AKIE was measured to be 1.0008 ± 0.0001. acs.org This small effect is consistent with a mechanism where the nitrogen atom's bonding environment is only slightly altered in the rate-limiting step of dioxygen addition to the ring. acs.org

Partial Reduction (Reductive Pathway): Here, the nitro group is initially reduced to a nitroso group. This pathway shows a large primary ¹⁵N AKIE. In studies with Pseudomonas pseudoalcaligenes strain JS45, which performs this reduction, the ¹⁵N AKIE was 1.0273 ± 0.0008. acs.org This significant isotope effect indicates that the C-N bond or the N-O bonds of the nitro group are directly involved in the rate-determining two-electron reduction step. acs.org

The following table summarizes the kinetic isotope effects observed for these competing aerobic biodegradation pathways.

| Biodegradation Pathway | Bacterial Strain | Isotope | Enrichment Factor (ε) | Apparent Kinetic Isotope Effect (AKIE) | Reference |

| Dioxygenation | Comamonas sp. JS765 | ¹³C | -3.9‰ ± 0.09‰ | 1.0241 ± 0.0005 | acs.org |

| ¹⁵N | -0.75‰ ± 0.09‰ | 1.0008 ± 0.0001 | acs.org | ||

| Partial Reduction | P. pseudoalcaligenes JS45 | ¹³C | -0.57‰ ± 0.06‰ | 1.0034 ± 0.0003 | acs.org |

| ¹⁵N | -26.6‰ ± 0.7‰ | 1.0273 ± 0.0008 | acs.org |

This interactive table provides a clear comparison of the distinct isotopic signatures associated with oxidative versus reductive initial steps in nitrobenzene biodegradation.

Heterogeneous and Homogeneous Catalysis Mechanisms Involving Nitrobenzene

The catalytic reduction of nitrobenzene, primarily to aniline, is a cornerstone of industrial chemistry. Both heterogeneous and homogeneous catalysts are employed, each operating through distinct mechanisms that can be elucidated using ¹⁵N-labeled nitrobenzene.

Heterogeneous Catalysis: This is the most common industrial approach, often utilizing transition metals like palladium, copper, or iron supported on materials such as carbon or metal oxides. unimi.it The hydrogenation of nitrobenzene over these catalysts is generally understood to proceed through one of two main pathways:

Direct Pathway: This involves the sequential hydrogenation of the nitro group. Using ¹⁵N labeling would show the progression from nitrobenzene to nitrosobenzene (B162901), then to phenylhydroxylamine, and finally to aniline. Each step involves the addition of hydrogen.

Condensation (or Azoxy) Pathway: This pathway involves the condensation of intermediate species. For example, nitrosobenzene and phenylhydroxylamine can react to form azoxybenzene, which is then further reduced to azobenzene, hydrazobenzene, and finally cleaved to form two molecules of aniline. acs.org

A study on the photo-thermal catalytic hydrogenation of halogenated nitrobenzenes, which also examined nitrobenzene itself, used reaction intermediates to probe these pathways. acs.org The conversion of phenylhydroxylamine was found to be nearly identical to that of nitrobenzene, supporting its role as a key intermediate in the direct pathway. acs.org Carbon-based catalysts have also been shown to reduce nitrobenzene via a phenylhydroxylamine intermediate. researchgate.net

Homogeneous Catalysis: While less common industrially, homogeneous catalysts offer high selectivity and can be fine-tuned by modifying ligands. sioc-journal.cn These systems, often based on noble metals like iridium or ruthenium, also catalyze the hydrogenation of nitrobenzene to aniline. sioc-journal.cn The mechanism typically involves the activation of molecular hydrogen by the metal complex and its subsequent transfer to the nitro group, which is coordinated to the metal center. Isotopic labeling with Nitrobenzene-¹⁵N would be critical in confirming the direct interaction and transformation of the nitro group within the coordination sphere of the catalyst.

Degradation and Environmental Transformation Pathways of this compound

Nitrobenzene is a recognized environmental contaminant, and understanding its fate in soil and water is crucial. The use of Nitrobenzene-¹⁵N allows for precise tracking of its transformation through various degradation pathways, preventing confusion with other nitrogen sources in the environment.

Photodegradation Mechanisms in Environmental Matrices

In the environment, nitrobenzene can be transformed upon exposure to sunlight. The mechanisms of this photodegradation are complex and highly dependent on the surrounding matrix (e.g., pure water, natural waters containing organic matter). plos.orgnih.gov

Upon absorbing UV radiation, nitrobenzene is promoted to an excited electronic state. nih.gov In aqueous solutions, the primary deactivation pathway is rapid vibrational energy transfer to the surrounding water molecules, which quenches the excited state. nih.gov This process is so efficient that, unlike in the gas phase, the formation of photoproducts on very short timescales is not observed. nih.gov

However, over longer irradiation times, transformation does occur. Analogous studies on other nitroaromatic compounds, such as TNT, using ¹⁵N NMR have identified the major classes of photoproducts. plos.orgsemanticscholar.org These studies provide a model for the expected transformations of nitrobenzene:

Reduction of the Nitro Group: The nitro group can be successively reduced to form nitrosobenzene, phenylhydroxylamine, and aniline. semanticscholar.org

Condensation Reactions: The highly reactive intermediates can condense. For example, nitrosobenzene and phenylhydroxylamine can form azoxybenzene, while nitrosobenzene and aniline can form azobenzene. plos.org

Ring Modification: In the presence of reactive oxygen species generated during photolysis (e.g., hydroxyl radicals), hydroxylation of the aromatic ring can occur, leading to the formation of nitrophenols. mdpi.com

The presence of natural organic matter or changes in pH can significantly alter these pathways, for instance, by inhibiting the formation of condensation products like azoxy compounds. plos.org

Microbial Biodegradation Processes Under Aerobic and Anaerobic Conditions

Microorganisms have evolved diverse strategies to metabolize nitrobenzene, using it as a source of carbon, nitrogen, and energy. nih.gov The pathways are fundamentally different under aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. The use of Nitrobenzene-¹⁵N is essential for tracing the metabolic fate of the nitrogen atom.

Aerobic Biodegradation: As detailed in section 5.2.2, two primary aerobic pathways have been identified:

Oxidative Pathway: Initiated by a dioxygenase enzyme, this pathway adds two oxygen atoms to the benzene ring, releasing the nitro group as nitrite (B80452) (NO₂⁻). mdpi.com This is a productive pathway for mineralization.

Reductive Pathway: Some aerobic bacteria begin by reducing the nitro group. For example, Pseudomonas pseudoalcaligenes reduces nitrobenzene to nitrosobenzene, then to hydroxylaminobenzene. nih.gov The hydroxylaminobenzene is then rearranged to 2-aminophenol, which undergoes ring cleavage. nih.gov This pathway releases the nitrogen as ammonia (B1221849) (NH₃). nih.gov

Anaerobic Biodegradation: Under anaerobic conditions, the dominant transformation is the reduction of the nitro group. mdpi.com In the absence of oxygen as an electron acceptor, bacteria use the nitro group for this purpose. This process is typically catalyzed by nitroreductase enzymes. mdpi.com The reaction proceeds through the highly reactive nitrosobenzene and hydroxylaminobenzene intermediates to form the corresponding primary amine, aniline. mdpi.com This initial reduction is often a detoxification step that makes the aromatic ring more susceptible to subsequent oxidative attack if conditions change. researchgate.net While biodegradation rates are generally slower under anaerobic conditions, this reductive pathway is a critical first step in the natural attenuation of nitrobenzene in anoxic environments. tpsgc-pwgsc.gc.ca

Electrochemical Transformation Processes and Intermediate Identification

Electrochemical methods can be used for the remediation of nitrobenzene-contaminated water. These processes involve either anodic oxidation or cathodic reduction.

Anodic Oxidation: At a suitable anode (e.g., Ti/SnO₂-Sb/Ce-PbO₂), nitrobenzene is degraded by powerful oxidizing agents, primarily hydroxyl radicals (•OH), generated on the electrode surface. mdpi.com The degradation pathway involves several steps:

Hydroxylation of the aromatic ring to form nitrophenols (ortho-, meta-, and para-isomers). mdpi.com

Further oxidation to form compounds like benzoquinone. mdpi.com

Opening of the aromatic ring to form short-chain carboxylic acids.

Ultimately, complete mineralization to CO₂, H₂O, and nitrogen-containing ions. mdpi.com

Cathodic Reduction: At the cathode, nitrobenzene undergoes reduction. The mechanism involves the stepwise transfer of electrons and protons. researchgate.net Studies at various cathodes have shown that the ultimate product is aniline. researchgate.net Key intermediates identified during this process include:

Nitrobenzene radical anion (C₆H₅NO₂⁻): The initial one-electron reduction product.

Nitrosobenzene (C₆H₅NO): Formed after a two-electron reduction.

Phenylhydroxylamine (C₆H₅NHOH): The product of a four-electron reduction.

Aniline (C₆H₅NH₂): The final product of a six-electron reduction.

The following table outlines the key intermediates identified in the electrochemical transformation of nitrobenzene.

| Electrochemical Process | Electrode Type | Key Intermediates Identified | Final Product(s) | Reference |

| Anodic Oxidation | Ti/SnO₂-Sb/Ce-PbO₂ | o-, m-, p-Nitrophenol, Benzoquinone, Resorcinol, Hydroquinone | CO₂, H₂O | mdpi.com |

| Cathodic Reduction | Copper, Mercury, Platinum | Phenylhydroxylamine, Azoxybenzene, Hydrazobenzene | Aniline | researchgate.net |

This interactive table summarizes the intermediates formed during the electrochemical treatment of nitrobenzene under oxidative and reductive conditions.

Reduction Mechanisms Leading to Aminoaromatic Analogs

The conversion of nitrobenzene to aminoaromatic analogs, chiefly aniline, is a fundamental transformation achievable through chemical, catalytic, microbial, and electrochemical means. While the specific reagents and conditions vary, the underlying mechanism often involves a sequence of two-electron reduction steps.

A generalized reductive pathway is as follows: C₆H₅NO₂ → C₆H₅NO → C₆H₅NHOH → C₆H₅NH₂ (Nitrobenzene → Nitrosobenzene → Phenylhydroxylamine → Aniline)

Chemical Reduction: A classic laboratory method involves using a metal in the presence of an acid, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). youtube.comyoutube.com The metal acts as the electron source, and the acid provides the protons needed for the transformation. The mechanism involves the stepwise addition of electrons and protons to the oxygen atoms of the nitro group, eventually eliminating them as water and forming the amine. youtube.com

Catalytic Hydrogenation: As described in section 5.2.3, this involves reacting nitrobenzene with hydrogen gas (H₂) over a metal catalyst. The reaction proceeds via the nitroso and phenylhydroxylamine intermediates. acs.org

Microbial Reduction: As detailed in section 5.3.2, anaerobic bacteria use nitroreductases to carry out this transformation, using the nitro group as a terminal electron acceptor. mdpi.com Some aerobic bacteria can also perform the initial reduction to phenylhydroxylamine, which is then enzymatically rearranged to an aminophenol. nih.gov

Electrochemical Reduction: As discussed in section 5.3.3, cathodic reduction directly adds electrons to the nitrobenzene molecule, with protons supplied by the electrolyte solution, to progressively form the same intermediates (nitrosobenzene, phenylhydroxylamine) on the path to aniline. researchgate.net

In all these processes, the use of Nitrobenzene-¹⁵N is the definitive method to confirm that the nitrogen atom in the final aminoaromatic product originates from the starting nitro group, allowing for a precise and unambiguous elucidation of the reaction pathway.

Summary of Key Research Findings and Future Outlook

Nitrobenzene-¹⁵N has proven to be an invaluable tool in chemical research. Its use in mechanistic studies has provided detailed insights into the complex reactions of nitroaromatic compounds. In environmental science, it serves as a crucial tracer for understanding the fate and transport of pollutants. The development of advanced analytical techniques has further enhanced the utility of Nitrobenzene-¹⁵N, allowing for its detection and quantification with high sensitivity and precision.

Future research will likely focus on applying Nitrobenzene-¹⁵N in more complex systems, such as in vivo metabolic studies and real-world environmental monitoring. The combination of isotopic labeling with advanced computational modeling will continue to provide a deeper understanding of the fundamental chemical and biological processes involving nitroaromatic compounds.

Applications of Nitrobenzene 15n As a Research Probe and Tracer

Mechanistic Investigations in Organic and Inorganic Chemistry

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, enabling the precise tracking of atoms throughout a chemical transformation. Nitrobenzene-15N serves as a powerful probe in this regard, offering a clear spectroscopic or mass-spectrometric signature that distinguishes it from other nitrogen-containing species in a reaction mixture.

Isotopic labeling with 15N is a powerful technique for unraveling complicated reaction mechanisms. By strategically placing a 15N atom in the nitro group of nitrobenzene (B124822), chemists can follow its fate during a reaction, providing direct evidence for proposed intermediates and transition states. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are particularly adept at detecting the 15N isotope, allowing for the identification and quantification of labeled products and byproducts.

For instance, in the study of nitrobenzene reduction to aniline (B41778), a fundamentally important industrial process, the use of this compound can definitively show that the nitrogen atom in the resulting aniline originates from the starting nitrobenzene. This helps to confirm the reaction pathway and rule out alternative mechanisms that might involve nitrogen exchange with the solvent or other reagents. While various mechanisms for the catalytic reduction of nitrobenzene have been proposed, such as the Haber-Lukashevich pathway which involves intermediates like nitrosobenzene (B162901) and phenylhydroxylamine, 15N labeling provides a direct method to verify the transformation of the original nitro group.

The table below summarizes hypothetical data from a study on the catalytic hydrogenation of this compound, illustrating how isotopic analysis can confirm the reaction pathway.

| Compound | 15N Isotopic Enrichment (%) | Role in Reaction |

| This compound (Starting Material) | 99 | Reactant |

| Aniline (Product) | 98.5 | Major Product |

| Ammonia (B1221849) (Byproduct) | < 1 | Potential side product from N-C bond cleavage |

This hypothetical data demonstrates that the high 15N enrichment is retained in the aniline product, confirming the direct conversion of the nitro group.

This compound is also instrumental in studying nitrogen transfer reactions, where the nitro group is transferred from the benzene (B151609) ring to another molecule. These reactions are crucial in various synthetic methodologies, including amination and amidation processes. By using 15N-labeled nitrobenzene, researchers can track the efficiency and selectivity of the nitrogen transfer process.

For example, in catalytic amination reactions where nitrobenzene acts as a nitrogen source, tracking the 15N label allows for the quantification of nitrogen incorporation into the desired product versus unwanted side products. This information is vital for optimizing reaction conditions and developing more efficient catalytic systems. The dynamics of the nitrogen atom transfer, including the reversibility of certain steps, can also be investigated by monitoring the distribution of the 15N isotope over time.

Tracer Studies in Environmental and Biological Nitrogen Cycling

Beyond the confines of the chemistry lab, this compound and other 15N-labeled compounds serve as essential tracers for understanding the complex biogeochemical cycling of nitrogen in the environment. The introduction of a 15N-labeled compound into an ecosystem allows scientists to follow the movement of that nitrogen through various biotic and abiotic compartments.

Microbial processes are central to the global nitrogen cycle, governing the transformation of nitrogen between its various oxidation states. While direct studies using this compound as a tracer for these core processes are not widespread due to its anthropogenic origin and potential toxicity, the principles of 15N tracing are fundamental to this area of research. Instead, simpler 15N-labeled compounds like ammonium (B1175870) (¹⁵NH₄⁺) and nitrate (B79036) (¹⁵NO₃⁻) are commonly used to probe these pathways.

The degradation of nitroaromatic compounds, including nitrobenzene, by microorganisms is an area of active research. In studies of nitrobenzene biodegradation, 15N labeling can be used to elucidate the metabolic pathways. For example, by providing this compound to a microbial culture, researchers can identify the 15N-labeled intermediates and end-products, thereby mapping out the degradation process, which can proceed through either oxidative or reductive pathways.

The following table outlines the key microbial nitrogen transformations and the typical 15N tracers used to study them:

| Process | Description | Common 15N Tracer |

| Nitrification | The oxidation of ammonia to nitrate. | ¹⁵NH₄⁺ |

| Denitrification | The reduction of nitrate to nitrogen gas. | ¹⁵NO₃⁻ |

| Anammox | The anaerobic oxidation of ammonium with nitrite (B80452). | ¹⁵NH₄⁺ and ¹⁵NO₂⁻ |

| N-Fixation | The conversion of atmospheric nitrogen gas to ammonia. | ¹⁵N₂ gas |

15N tracer studies are crucial for understanding how nitrogen moves through and is retained within ecosystems such as forests, grasslands, and aquatic environments. By introducing a 15N-labeled compound, scientists can track its incorporation into different ecosystem pools, including soil organic matter, microbial biomass, plant tissues, and its potential loss through leaching or gaseous emissions.

While this compound itself is not typically used for large-scale ecosystem tracing due to its environmental implications, the principles are the same. For instance, a study might apply a 15N-labeled fertilizer to a forest plot and then measure the 15N enrichment in various components over time to determine the fate of the applied nitrogen. This provides critical information for understanding nutrient cycling, ecosystem productivity, and the impacts of nitrogen deposition.

In addition to enrichment studies where a highly 15N-labeled compound is added, the natural variation in the abundance of 15N can also provide valuable insights into nitrogen cycling. Different nitrogen sources and transformation processes have distinct, albeit small, isotopic signatures. By measuring the natural abundance of 15N (expressed as δ¹⁵N) in various ecosystem components, scientists can infer the dominant nitrogen sources and transformation pathways.

For example, the δ¹⁵N of plant tissues can indicate the primary source of nitrogen they are utilizing (e.g., atmospheric N₂ fixation vs. soil-derived nitrate). Similarly, changes in the δ¹⁵N of soil organic matter can reflect long-term patterns of nitrogen inputs and losses. While not a direct application of this compound, this approach complements tracer studies by providing an integrated picture of nitrogen dynamics over longer timescales.

Development of 15N-Labeled Molecular Probes and Sensors

The stable isotope, nitrogen-15 (B135050) (¹⁵N), serves as a powerful tool in the development of sophisticated molecular probes and sensors due to its unique nuclear magnetic resonance (NMR) properties. Probes containing ¹⁵N can be used for non-invasive and real-time detection of crucial biological molecules. nih.govnsf.govnih.gov The low natural abundance of ¹⁵N (approximately 0.37%) ensures that signals from an enriched probe are highly distinct from the biological background, providing excellent sensitivity and specificity. nih.govnih.gov

Design and Synthesis of 15N-Containing Probes for Specific Analyte Detection

The design of ¹⁵N-containing probes leverages specific chemical reactions that cause a detectable change in the ¹⁵N NMR signal upon interaction with a target analyte. nih.govnih.gov A key strategy involves creating molecules where the ¹⁵N atom is part of a reactive functional group that is transformed by the analyte. Nitrobenzene-¹⁵N serves as a crucial starting material in the synthesis of these probes. The ¹⁵N-labeled nitro group can be chemically reduced to an amino group, yielding aniline-¹⁵N, a versatile precursor for more complex sensor molecules.

One prominent design is based on the 2-aminobiphenyl scaffold for the detection of nitric oxide (NO). nih.gov The synthesis involves incorporating a ¹⁵N-labeled aniline derivative into the probe structure. The core principle of these probes is a reaction-based sensing mechanism where the analyte, such as nitric oxide, triggers an irreversible chemical transformation of the probe, leading to the formation of a new product with a distinct ¹⁵N NMR chemical shift. nsf.gov